Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-
Description
Properties
CAS No. |
10230-77-0 |
|---|---|
Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(2,2-dichloroethylsulfonyl)aniline |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
InChI Key |
QOQNJRVGFKRZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Stage 1: Sulfonamide Formation
3-Aminobenzenamine reacts with p-toluenesulfonyl chloride (1.09 eq) in pyridine at 120°C, achieving 91.5% yield of N-(3-aminophenyl)toluenesulfonamide.
Stage 2: Dichloroethylation
Alkylation with 2,2-dichloroethyl iodide (2.4 eq) in dioxane at 70°C for 20 minutes introduces the dichloroethyl moiety (58.3% yield).
Stage 3: Sulfonamide Cleavage
Treatment with 48% H₂SO₄ at 120-122°C for 15 minutes removes the sulfonyl protecting group, yielding 77.3% pure product.
This method's key advantage lies in its ability to prevent amine group interference during alkylation. However, the acidic cleavage conditions require careful temperature control to avoid decomposition.
Direct Diazonium Salt Sulfonation
Chinese patent CN103739525A details a temperature-controlled approach:
- Diazotization : 3-Nitrobenzenamine (1 mol) reacts with NaNO₂ (1.1 eq) in 36% HCl below 5°C.
- SO₂ Gas Introduction : The diazonium salt solution absorbs SO₂ gas at 0°C for 40 minutes.
- Chlorination : Copper chloride catalysis (0.1 eq) converts the intermediate to 3-nitrobenzenesulfonyl chloride.
- Nitro Reduction : Catalytic hydrogenation with Pd/C (5% wt) in ethanol reduces the nitro group to amine.
- Dichloroethyl Coupling : Reaction with 2,2-dichloroethanol (1.5 eq) in NaOH yields final product (68% overall).
This method demonstrates particular efficiency for electron-deficient aromatic systems, with reaction yields improving by 22% when using electron-withdrawing nitro groups.
Sulfonic Acid Chlorination Pathway
Traditional sulfonic acid conversion remains relevant for large-scale production:
- Sulfonation : 3-Aminobenzenamine reacts with chlorosulfonic acid (3 eq) at 50°C to form 3-aminobenzenesulfonic acid.
- Chlorination : Phosphorus pentachloride (2.5 eq) in refluxing dichloromethane converts the acid to sulfonyl chloride (84% yield).
- Nucleophilic Substitution : Reaction with 2,2-dichloroethylmagnesium bromide (1.2 eq) in THF provides target compound (71% yield).
This pathway's robustness stems from well-established chlorination chemistry, though it generates significant phosphorus byproducts requiring careful disposal.
Comparative Analysis of Methodologies
Recent advances in the Sandmeyer method show particular promise for laboratory-scale synthesis due to improved atom economy (82% vs 68% traditional). However, industrial applications continue to favor the sulfonic acid pathway for its operational simplicity despite environmental concerns.
Spectroscopic Characterization
Key analytical data from patent sources:
Chemical Reactions Analysis
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-substituted benzenamines are a diverse class of compounds with variations in substituent groups impacting their chemical properties and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Key Compounds for Comparison :
Benzenamine, 3-[(2,2-Dichloroethyl)sulfonyl]- (Target Compound)
4-[(3-Chlorophenyl)sulfonyl]aniline (CAS: 90309-26-5)
Benzenamine, 3-[(2-ethoxyethyl)sulfonyl]- (CAS: 204184-15-6)
3-[(3-Methylbutane)sulfonyl]aniline (CAS: 1375068-98-6)
DASA-58 (PKM2 Activator) (Unspecified CAS)
Benzenamine,4-(ethenylsulfonyl)- (CAS: 25781-90-2)
Data Table: Comparative Analysis
Research Findings and Functional Differences
Solubility and Stability :
- The ethoxyethyl sulfonyl substituent (CAS: 204184-15-6) may improve solubility in polar solvents compared to hydrophobic dichloroethyl or methylbutane chains .
- Vinyl sulfonyl derivatives (CAS: 25781-90-2) are reactive intermediates in click chemistry or polymer synthesis due to their unsaturated bonds .
Toxicity and Handling: Chlorinated sulfonyl groups (e.g., dichloroethyl or chlorophenyl) likely increase toxicity compared to non-halogenated analogues, necessitating stringent safety protocols .
Biological Activity
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Name : Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-
- Molecular Formula : CHClNOS
Research indicates that compounds containing sulfonyl groups often exhibit diverse biological activities, including anticancer and antimicrobial properties. The presence of the dichloroethyl moiety may enhance the reactivity of the compound with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to benzenamine with sulfonyl groups have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and others. Results indicated IC values in the micromolar range, suggesting effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzenamine derivatives can inhibit bacterial growth effectively:
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, demonstrating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of benzenamine derivatives on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor volume compared to control groups.
Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of benzenamine, focusing on its mutagenicity and cytotoxicity. The Ames test indicated no mutagenic effects in bacterial strains, while cytotoxicity assays revealed moderate toxicity at high concentrations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-, and how can reaction conditions be optimized?
- Methodology: Start with sulfonylation of 3-aminobenzenamine using 2,2-dichloroethylsulfonyl chloride. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to improve yield. Use anhydrous dichloromethane as the solvent and a base like triethylamine to scavenge HCl byproducts . Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology: Employ a combination of spectroscopic techniques:
- NMR: Confirm sulfonyl group attachment via H NMR (δ ~3.5–4.0 ppm for CHCl groups) and C NMR (sulfonyl carbon at δ ~110–120 ppm).
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with dichloro substituents .
- Elemental Analysis: Validate empirical formula (e.g., CHClNOS) with ≤0.3% deviation .
Q. What are the key stability considerations for long-term storage?
- Methodology: Store under inert atmosphere (argon) at –20°C, shielded from light and moisture. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like hydrolyzed sulfonamides or dechlorinated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology: Investigate dynamic effects (e.g., rotameric equilibria of the sulfonyl group) using variable-temperature NMR. For example, cooling to –40°C may simplify splitting patterns. Compare with DFT-calculated chemical shifts to confirm assignments . If discrepancies persist, consider X-ray crystallography to resolve spatial configurations .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodology: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., sulfonyl group). Simulate transition states for reactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity. Validate predictions with experimental kinetics (UV-Vis monitoring of reaction rates) .
Q. How can researchers analyze byproducts formed during synthesis, and what mechanistic insights do they provide?
- Methodology: Use LC-MS/MS to identify minor byproducts (e.g., disulfonylated derivatives or ring-chlorinated side products). Mechanistic studies (isotopic labeling with Cl) can clarify whether chlorination occurs via radical pathways or electrophilic substitution. Compare with analogous sulfonylation reactions in literature to refine reaction mechanisms .
Data Contradiction and Validation
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?
- Methodology: Conduct systematic solubility profiling using the shake-flask method. Measure solubility in DMSO, water, and ethanol at 25°C with UV-Vis quantification. If discrepancies persist, assess aggregation behavior via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
- Methodology: Use PKM2 activation assays (if applicable) with positive controls (e.g., DASA-58 ). Perform dose-response curves (IC/EC) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check with knockout cell lines to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
